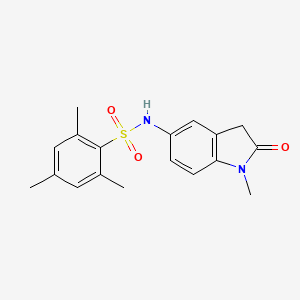

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

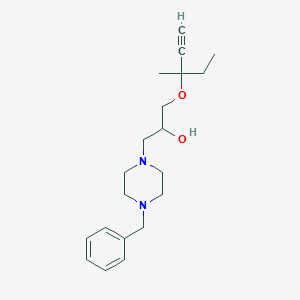

“N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains an acetylphenyl group, an isopropylsulfonyl group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a benzene ring (from the “benzamide” part of the name), attached to which is an amide group. The amide nitrogen is likely bonded to another benzene ring (the “4-acetylphenyl” part), which in turn has an acetyl group attached. The “3-(isopropylsulfonyl)” part suggests a sulfonyl group attached to the benzene ring, with an isopropyl group attached to the sulfur .科学的研究の応用

Synthesis and Biological Evaluation

The study by Fahim and Shalaby (2019) focuses on the synthesis of novel benzenesulfonamide derivatives, including the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives towards various nucleophiles, leading to the formation of novel sulfonamide derivatives. Some of these synthesized compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research demonstrates the chemical versatility and potential therapeutic applications of sulfonamide derivatives in cancer treatment Asmaa M. Fahim, Mona A. Shalaby, 2019.

Anticonvulsant Activity

Robertson et al. (1987) explored the anticonvulsant activity of benzamide derivatives in animal models, revealing their potential as effective treatments for seizures. This work underlines the importance of structural modifications to enhance pharmacological properties, such as the steric hindrance to diminish metabolic N-acetylation, thus improving the compound's stability and efficacy D. Robertson et al., 1987.

Liquid Chromatographic Determination

Dockens, Ravis, and Clark (1987) developed a liquid chromatographic method for determining the concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolites in rat serum and urine. This method facilitates pharmacokinetic studies, essential for understanding the drug's behavior in the body, and underscores the importance of analytical techniques in drug development R. Dockens, W. Ravis, C. Clark, 1987.

Histone Deacetylase Inhibition

Zhou et al. (2008) discovered N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a novel, orally active histone deacetylase inhibitor with significant antitumor activity in vivo. This compound's ability to block cancer cell proliferation and induce apoptosis highlights the therapeutic potential of benzamide derivatives in cancer treatment Nancy Z. Zhou et al., 2008.

Safety And Hazards

特性

IUPAC Name |

N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOUNIZRHVRRCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)